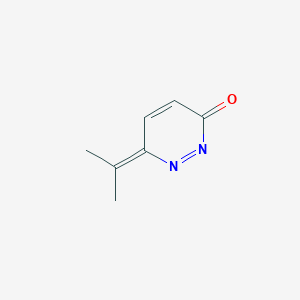![molecular formula C9H10FN3O2 B12357016 N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide](/img/structure/B12357016.png)
N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide is a chemical compound that features a fluorinated phenyl group attached to a formamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide typically involves the reaction of 4-fluorobenzylamine with formic acid and hydroxylamine. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Commonly used solvents include methanol or ethanol
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-chlorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide
- N-[(4-bromophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide
- N-[(4-methoxyphenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide
Uniqueness
N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its non-fluorinated counterparts.
Propiedades
Fórmula molecular |
C9H10FN3O2 |
|---|---|
Peso molecular |
211.19 g/mol |
Nombre IUPAC |
(2Z)-2-amino-N-[(4-fluorophenyl)methyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H10FN3O2/c10-7-3-1-6(2-4-7)5-12-9(14)8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
Clave InChI |
WSCMIQOBEDNEGN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1CNC(=O)/C(=N/O)/N)F |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C(=NO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12356935.png)
![(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-3,4,4a,5,6,8-hexahydro-2H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12356937.png)
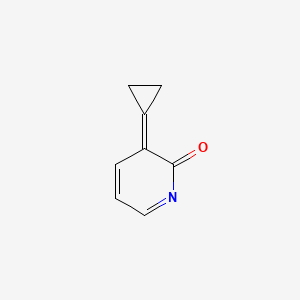
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride](/img/structure/B12356940.png)
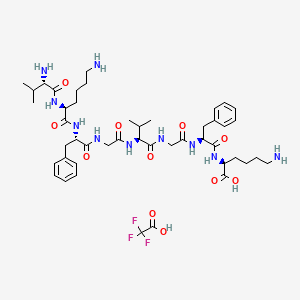
![6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B12356954.png)

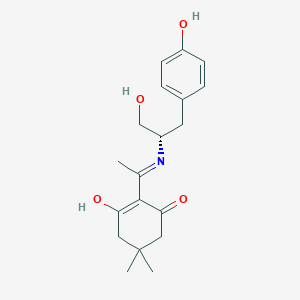
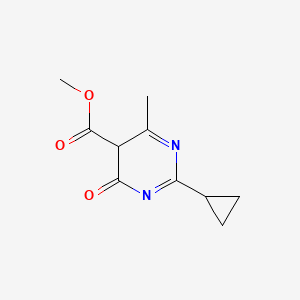
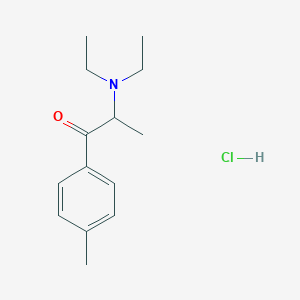
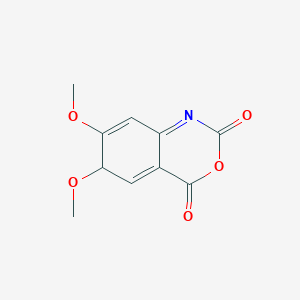
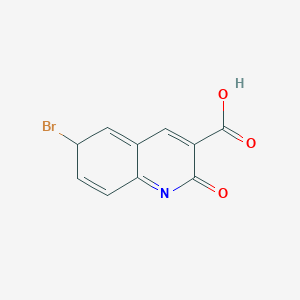
![1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12357004.png)
